

In-Depth Technical Guide: Synthesis and Commercial Availability of Xylitol-d7

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Compound of Interest

Compound Name: Xylitol-d7

Cat. No.: B12413354

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of **Xylitol-d7**, a deuterated internal standard crucial for a range of analytical and metabolic studies. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on detailed methodologies and readily accessible supplier data.

Introduction to Xylitol-d7

Xylitol-d7 is a stable isotope-labeled version of xylitol, a five-carbon sugar alcohol. In **Xylitol-d7**, seven hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based applications, such as pharmacokinetic studies, metabolic profiling, and clinical diagnostics. Its use allows for precise quantification of unlabeled xylitol in complex biological matrices by correcting for variations in sample preparation and instrument response.

Synthesis of Xylitol-d7

The synthesis of **Xylitol-d7** is primarily achieved through the reduction of D-xyllose, mirroring the industrial production of unlabeled xylitol. The key difference lies in the use of deuterium-donating reagents. Two principal methods are employed: catalytic deuteration and chemical reduction with a deuteride reagent. The extensive deuteration pattern observed in commercially available **Xylitol-d7**, often specified as Xylitol-1,1,2,3,4,5,5-d7, suggests that in addition to the

reduction of the aldehyde group, hydrogen-deuterium (H/D) exchange reactions occur at other positions on the carbon backbone under certain catalytic conditions.

Catalytic Deuteration of D-Xylose

This method involves the reaction of D-xylose with deuterium gas (D_2) in the presence of a metal catalyst. This process is analogous to the catalytic hydrogenation used for producing unlabeled xylitol.^{[1][2][3][4]}

Experimental Protocol: Catalytic Deuteration

A detailed experimental protocol for the catalytic deuteration of D-xylose is as follows:

- **Catalyst Preparation:** A supported ruthenium catalyst, such as ruthenium on carbon (Ru/C) or ruthenium on titanium dioxide (Ru/TiO₂), is prepared.^{[5][6]}
- **Reaction Setup:** D-xylose is dissolved in a suitable solvent, typically water or a mixture of water and a co-solvent like methanol, in a high-pressure autoclave.
- **Deuteration:** The vessel is purged with nitrogen gas and then pressurized with deuterium gas (D_2). The reaction mixture is heated and stirred vigorously to ensure efficient mixing and mass transfer. Typical reaction conditions can range from 50°C to 140°C and deuterium gas pressures from 1 to 50 atmospheres.^{[7][8]}
- **Reaction Monitoring and Work-up:** The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration.
- **Purification:** The resulting **Xylitol-d7** solution is concentrated under reduced pressure. Purification is achieved through recrystallization, often from a solvent system like ethanol-water, to yield the final crystalline product.^{[9][10]}

The use of certain catalysts and reaction conditions can facilitate H/D exchange at the C2, C3, C4, and C5 positions, leading to the more extensively deuterated **Xylitol-d7**.

Chemical Reduction of D-Xylose with Sodium Borodeuteride

An alternative and often more convenient laboratory-scale synthesis involves the chemical reduction of D-xylose using a deuteride-donating reagent, most commonly sodium borodeuteride (NaBD₄).^[11]

Experimental Protocol: Chemical Reduction

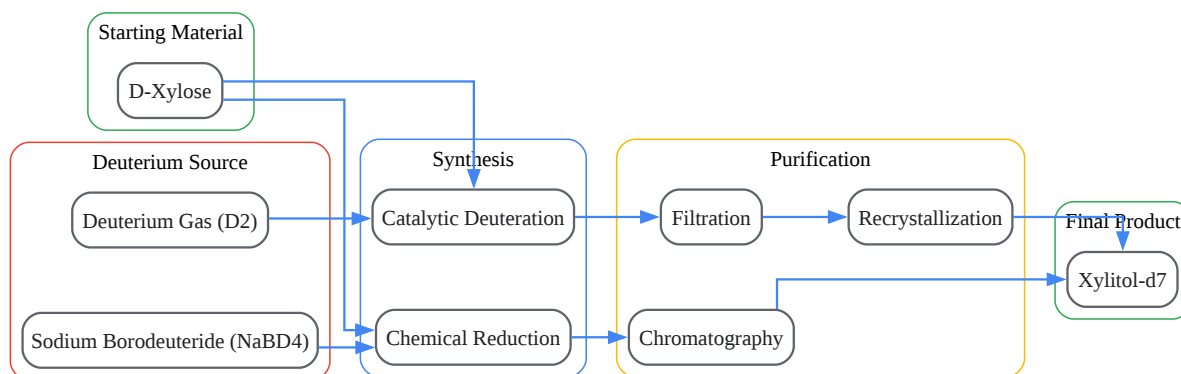
A detailed experimental protocol for the chemical reduction of D-xylose is as follows:

- **Reaction Setup:** D-xylose is dissolved in an appropriate solvent, such as water or ethanol.
- **Reduction:** The solution is cooled in an ice bath, and a solution of sodium borodeuteride in the same solvent is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature.
- **Quenching and Neutralization:** The reaction is carefully quenched by the slow addition of an acid (e.g., acetic acid or hydrochloric acid) to neutralize the excess borodeuteride and decompose the borate esters.
- **Purification:** The solvent is removed under reduced pressure. The resulting residue is co-evaporated multiple times with methanol to remove boric acid as volatile trimethyl borate. The crude **Xylitol-d7** is then purified by chromatography or recrystallization.

This method primarily results in the deuteration at the C1 position of the xylitol molecule. To achieve the d7 isotopic labeling, a starting material of appropriately deuterated D-xylose would be necessary.

Synthetic Workflow

The general workflow for the synthesis of **Xylitol-d7** can be visualized as follows:



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Caption: Synthetic workflow for **Xylitol-d7** production.

Commercial Availability of Xylitol-d7

Xylitol-d7 is commercially available from a number of specialized chemical suppliers that focus on stable isotope-labeled compounds. When sourcing **Xylitol-d7**, it is important to consider the isotopic purity, chemical purity, and the specific deuteration pattern. The following table summarizes the offerings from several prominent suppliers.

Supplier	Product Name	Catalog Number	Purity	Isotopic Purity
Toronto Research Chemicals	Xylitol-d7	X748052	>98%	Not specified
Omicron Biochemicals, Inc.	D-Xylitol-d7	XYL-027	>98%	>98 atom % D
CDN Isotopes	D-Xylitol-1,1,2,3,4,5,5-d7	D-6975	98%	99 atom % D
Santa Cruz Biotechnology	Xylitol-d7	sc-220085	Not specified	Not specified
Clearsynth	Xylitol-d7	CS-O-21587	Not specified	Not specified

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Conclusion

The synthesis of **Xylitol-d7** is a well-established process that leverages the known chemistry of xylitol production with the incorporation of deuterium-labeled reagents. For researchers requiring this essential internal standard, several reputable commercial sources are available. Careful consideration of the synthetic route and the desired deuteration pattern is crucial for selecting the appropriate material for specific research applications. The detailed protocols and supplier information provided in this guide serve as a valuable resource for scientists and professionals in the fields of drug development and metabolic research.

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